4-Bromo-2-fluorobenzeneboronic acid
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Overview
Description
4-Bromo-2-fluorobenzeneboronic acid is an organoboron compound with the molecular formula C6H5BBrFO2. It is characterized by the presence of bromine, fluorine, and boronic acid functional groups. This compound is widely used as a building block in the synthesis of various pharmaceuticals, agrochemicals, and materials due to its versatile reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-2-fluorobenzeneboronic acid can be synthesized through several methods. One common approach involves the palladium-catalyzed cross-coupling reaction of 4-bromo-2-fluorophenylboronic acid with various aryl halides. This reaction typically occurs in the presence of a base such as potassium carbonate and a solvent like dioxane or methanol .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are conducted under controlled conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction parameters is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-fluorobenzeneboronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl halides.
Common Reagents and Conditions:
Palladium Acetate: Used as a catalyst in cross-coupling reactions.
Potassium Carbonate: Acts as a base to facilitate the reaction.
Major Products Formed: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
4-Bromo-2-fluorobenzeneboronic acid has a wide range of applications in scientific research:
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: It is employed in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluorobenzeneboronic acid primarily involves its role as a boronic acid derivative in cross-coupling reactions. The boronic acid group facilitates the formation of carbon-carbon bonds by undergoing transmetalation with palladium catalysts. This process is crucial for the synthesis of complex organic molecules .
Comparison with Similar Compounds
- 4-Bromo-2,3-difluorobenzeneboronic acid
- 2-Bromo-6-fluorobenzeneboronic acid
- 3-Bromo-5-fluorobenzeneboronic acid
Comparison: 4-Bromo-2-fluorobenzeneboronic acid is unique due to its specific combination of bromine, fluorine, and boronic acid functional groups. This combination imparts distinct reactivity and selectivity in cross-coupling reactions, making it a valuable tool in organic synthesis .
Properties
IUPAC Name |
(4-bromo-2-fluorophenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BBrFO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,10-11H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKZHIIVZRPUZSU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)Br)F)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BBrFO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378383 |
Source
|
Record name | 4-Bromo-2-fluorobenzeneboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.82 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
216393-64-5 |
Source
|
Record name | 4-Bromo-2-fluorobenzeneboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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